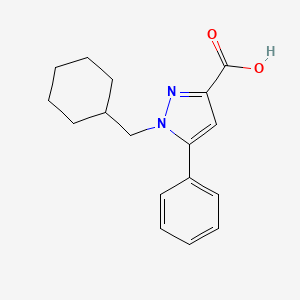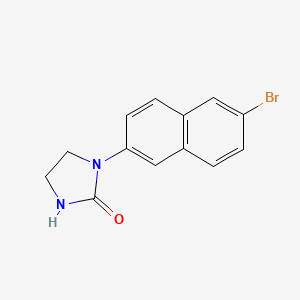
2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- is a synthetic organic compound belonging to the quinolinedione family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- typically involves multi-step organic reactions. A common route may include:
Formation of the Quinolinedione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom at the 3-position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Benzylation: The phenylmethyl groups can be introduced via Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions may yield hydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the quinolinedione core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions and conditions but may include various substituted quinolinediones, hydroquinolines, and quinone derivatives.
科学的研究の応用
Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.
Biology: Studying its effects on cellular processes and pathways.
Industry: Potential use in the synthesis of dyes, pigments, or as intermediates in organic synthesis.
作用機序
The mechanism of action would depend on its specific biological target. Generally, quinolinediones can interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets may include kinases, oxidoreductases, or other proteins involved in cellular signaling pathways.
類似化合物との比較
Similar Compounds
2,4(1H,3H)-Quinolinedione: The parent compound without substitutions.
3-Chloro-2,4(1H,3H)-Quinolinedione: Lacks the phenylmethyl groups.
1,3-Bis(phenylmethyl)-2,4(1H,3H)-Quinolinedione: Lacks the chlorine atom.
Uniqueness
2,4(1H,3H)-Quinolinedione, 3-chloro-1,3-bis(phenylmethyl)- is unique due to the combination of the chlorine atom and phenylmethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
特性
CAS番号 |
144619-45-4 |
|---|---|
分子式 |
C23H18ClNO2 |
分子量 |
375.8 g/mol |
IUPAC名 |
1,3-dibenzyl-3-chloroquinoline-2,4-dione |
InChI |
InChI=1S/C23H18ClNO2/c24-23(15-17-9-3-1-4-10-17)21(26)19-13-7-8-14-20(19)25(22(23)27)16-18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChIキー |
BPLQLJJOVFZZMU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.2.2]nonane](/img/structure/B12081968.png)



![2'-Imino-2'H-dispiro[cyclopentane-1,3'-imidazo[1,5-a]imidazole-7',1''-cyclopentan]-5'(6'H)-one](/img/structure/B12081993.png)




![3,4,5-Trihydroxy-6-[3-(1-methylpyrrolidin-2-yl)pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B12082027.png)




